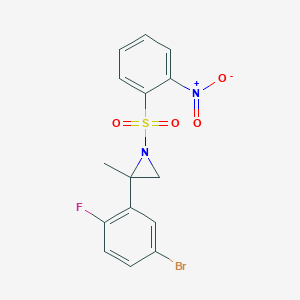

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

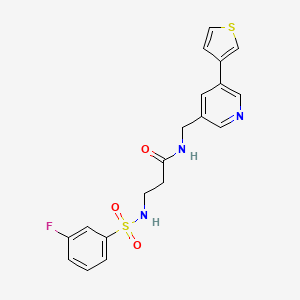

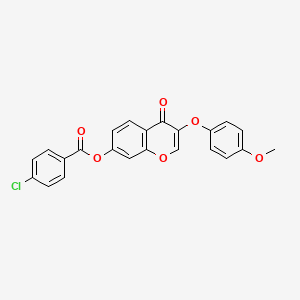

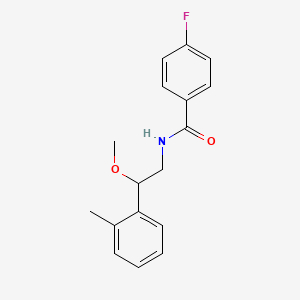

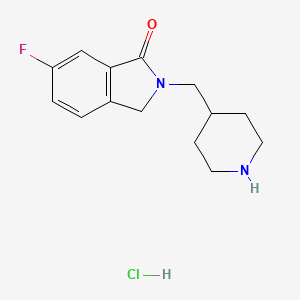

The compound “2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine” is a complex organic molecule. It contains an aziridine ring, which is a three-membered ring structure containing one nitrogen atom and two carbon atoms. The aziridine ring is substituted with a 5-bromo-2-fluorophenyl group, a 2-nitrophenylsulfonyl group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a three-membered ring. The aziridine ring is known to impart strain to the molecule, which can influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the aziridine ring is known to be reactive due to ring strain and can undergo ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the bromo, fluoro, and nitro groups could impact the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Chemistry and Synthesis

Synthesis and Structural Analysis : Research has focused on the synthesis of novel aziridine derivatives and their structural analysis. For instance, the regio- and stereocontrolled synthesis of novel nitrophenyl analogues of antihyperglycaemic N-sulphonyl aziridines has been described, providing insights into their crystallographic data and conformations, which are essential for further investigations into their steric and electronic properties for designing more potent analogues (Oresic et al., 2002).

Stereoselective Synthesis : The development of efficient and stereoselective synthesis methods for C-sulfonylated aziridines has been reported, which are important for further chemical transformations and potential applications in various fields (Li et al., 2014).

Applications in Molecular Imaging

- The use of aziridine derivatives in molecular imaging, particularly for targeting, binding, and accumulation within cells undergoing apoptotic cell death, demonstrates the compound's utility in monitoring antiapoptotic drug treatments and blood clotting via molecular imaging techniques (Basuli et al., 2012).

Material Science and Polymerization

- Aziridines serve as key intermediates in the synthesis of polymers. The polymerization chemistry of nitrophenylsulfonyl-activated aziridines, for example, has been studied to understand their behavior in forming polymers with potential applications in material science (Mbarushimana et al., 2018).

Vectorization and Complexation Studies

- Investigations into the complexation of aziridine derivatives with cyclodextrins have been conducted to understand their potential as vectors for biologically active compounds. This includes studies on water-stable aziridine derivatives forming stable complexes with β-cyclodextrin, useful in future formulations or vectorization work (Keniche et al., 2013).

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .

Propriétés

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-2-methyl-1-(2-nitrophenyl)sulfonylaziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN2O4S/c1-15(11-8-10(16)6-7-12(11)17)9-18(15)24(22,23)14-5-3-2-4-13(14)19(20)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKQRPPDQBLFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2606379.png)

![3-((4-ethylphenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2606382.png)

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2606392.png)

![5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2606393.png)